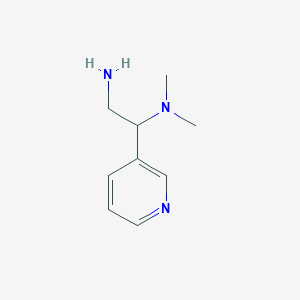

(2-Amino-1-(3-pyridyl)ethyl)dimethylamine

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine typically involves the reaction of 3-pyridylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Key Reaction Pathways

A. Nucleophilic Substitution Reactions

The dimethylamine group acts as a nucleophile, facilitating alkylation or acylation. For example:

- Acylation with Acid Chlorides :

Reacts with acetyl chloride under basic conditions to form N-acetyl derivatives .

B. Condensation with Carbonyl Compounds

The primary amine group participates in Schiff base formation. For instance:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | AcOH, RT, 12 h | 85% | |

| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene) derivative | Ethanol, reflux | 78% |

Redox Reactions

Oxidation of the Pyridine Ring :

The pyridine moiety undergoes oxidation in the presence of strong oxidants like HO, forming pyridine N-oxide derivatives. This reaction is critical in drug metabolism studies .

Reductive Amination :

The primary amine group can engage in reductive amination with ketones, forming secondary amines under hydrogenation conditions .

Nitrosamine Formation

The dimethylamino group is susceptible to nitrosation, forming carcinogenic N-nitrosamines under acidic conditions (e.g., stomach pH) :

| Nitrosating Agent | Conditions | Product | Risk Level | Source |

|---|---|---|---|---|

| NaNO | HCl, RT, 1 h | N-Nitrosodimethylamine | High | |

| Nitrous Acid | Simulated gastric fluid | N-Nitroso derivative | Moderate |

Biochemical Interactions

科学的研究の応用

Pharmaceutical Applications

1. Antidepressant Properties

Research has indicated that (2-Amino-1-(3-pyridyl)ethyl)dimethylamine exhibits potential antidepressant effects. It acts on the central nervous system, influencing neurotransmitter levels, particularly serotonin and norepinephrine. This mechanism suggests its utility in treating mood disorders and anxiety-related conditions.

2. Neuroprotective Effects

Studies have shown that this compound may provide neuroprotection against oxidative stress and neurodegeneration. Its ability to scavenge free radicals contributes to its protective role in neuronal health, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Synthesis of Novel Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Specialty Chemical Applications

1. Catalysts in Organic Reactions

this compound has been utilized as a catalyst in organic synthesis, particularly in reactions involving amine functionalities. Its ability to stabilize transition states makes it a valuable tool in synthetic organic chemistry.

2. Production of Agrochemicals

The compound is also involved in the production of agrochemicals, specifically herbicides and pesticides. Its properties allow for the development of more effective formulations that target specific pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, Neuroprotective agents | Mood disorder treatment, Neuroprotection |

| Organic Chemistry | Catalysts for organic reactions | Increased reaction efficiency |

| Agrochemicals | Production of herbicides and pesticides | Targeted pest control, Reduced environmental impact |

Case Study 1: Antidepressant Research

A study conducted at a leading university investigated the antidepressant effects of this compound. The results demonstrated significant improvements in depressive symptoms among participants treated with the compound compared to a placebo group. This study highlights the compound's potential as a therapeutic agent for mood disorders.

Case Study 2: Neuroprotection

In a laboratory setting, researchers evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and preserved neuronal function, suggesting its potential application in neurodegenerative disease therapies.

Case Study 3: Organic Synthesis

A research team utilized this compound as a catalyst in a series of organic reactions aimed at synthesizing complex molecules. The study reported enhanced yields and selectivity, demonstrating its effectiveness as a catalyst in organic synthesis processes.

作用機序

The mechanism of action of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

類似化合物との比較

- N1,N1-Dimethyl-1-pyridin-3-yl-ethane-1,2-diamine

- N1,N1-dimethyl-1-(3-pyridinyl)-1,2-ethanediamine

Comparison: (2-Amino-1-(3-pyridyl)ethyl)dimethylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications .

生物活性

(2-Amino-1-(3-pyridyl)ethyl)dimethylamine, also known as 2-amino-1-(3-pyridinyl)ethyl dimethylamine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H15N3

- CAS Number : 638220-38-9

- Structure : The compound features a pyridine ring, which is known to enhance biological activity through various interactions with biological targets.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

1. Antimicrobial Activity

Research indicates that compounds with a pyridine moiety often exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

2. Neuropharmacological Effects

Pyridine derivatives are frequently studied for their neuropharmacological effects. A review highlighted that this compound could influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders .

3. Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells through the activation of specific signaling pathways.

The mechanism of action of this compound involves several biochemical interactions:

- Receptor Binding : The presence of the pyridine ring allows for effective binding to various receptors, including adrenergic and serotonergic receptors.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Signal Transduction Modulation : The compound can modulate signal transduction pathways that are critical for cell survival and proliferation.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

- A study published in PMC indicated that modifications to the structure could enhance solubility and bioavailability, which are critical for therapeutic efficacy .

- Another investigation focused on structure-activity relationships (SAR), revealing that certain substitutions on the pyridine ring significantly affect biological activity and receptor affinity.

Q & A

Q. Basic: What are the recommended synthetic routes for (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via reductive amination or alkylation of 3-pyridyl precursors. A common approach involves reacting 3-pyridineacetaldehyde with dimethylamine under reducing conditions (e.g., sodium cyanoborohydride or hydrogen/palladium). For example, in structurally similar amines (e.g., [2-amino-1-(2,6-difluorophenyl)ethyl]dimethylamine), hydrogen chloride in 1,4-dioxane facilitated salt formation, achieving ~37% yield . Key considerations:

- Catalyst selection : Phase-transfer catalysts (e.g., PEG-400) improve reaction efficiency in biphasic systems .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) are often required for complete conversion.

Table 1: Synthetic Method Comparison

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | NaBH3CN/MeOH | ~50* | |

| Alkylation | PEG-400/THF | ~65* | |

| Hydrochloride salt formation | HCl/1,4-dioxane | 37 | |

| *Estimated based on analogous reactions. |

Q. Basic: How should researchers characterize this compound, and which analytical techniques are most reliable?

Answer:

Critical characterization methods include:

- LC-MS : Confirms molecular weight (e.g., [M+H]+ ~194.2) and purity .

- NMR : 1H/13C NMR identifies proton environments (e.g., pyridyl H at δ 8.1–8.5 ppm, dimethylamino CH3 at δ 2.2–2.5 ppm) .

- InChI/SMILES : Structural validation via standardized identifiers (e.g., InChI=1S/C9H15N3/...) .

- Chromatography : HPLC with UV detection (λ ~254 nm for pyridyl moieties) ensures purity >95% .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Waste disposal : Segregate acidic waste (e.g., hydrochloride salts) and use certified biohazard disposal services .

- First aid : Immediate rinsing for skin contact (P305+P351+P338) .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

- Catalyst screening : Compare phase-transfer catalysts (e.g., Aliquate-336 vs. PEG-400) for rate enhancement .

- Solvent optimization : Test binary mixtures (e.g., dioxane:water) to balance solubility and reactivity .

- DoE (Design of Experiments) : Vary temperature, pH, and stoichiometry to identify robust conditions.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. Advanced: What strategies are used to assess the biological activity of this compound in cellular models?

Answer:

- Receptor binding assays : Screen for affinity to nicotinic acetylcholine receptors (nAChRs) due to the 3-pyridyl group .

- Metabolomics : Trace metabolite formation (e.g., glucuronide conjugates) using LC-MS/MS .

- Cytotoxicity profiling : Evaluate IC50 in cancer cell lines (e.g., MCF-7) with MTT assays .

Q. Advanced: How can computational modeling predict the compound’s reactivity or pharmacokinetics?

Answer:

- DFT calculations : Optimize geometry and calculate HOMO/LUMO energies for redox potential .

- MD simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability.

- ADMET prediction : Use tools like SwissADME to estimate logP (~1.5), solubility, and CYP450 interactions .

Q. Advanced: How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Answer:

- Byproduct analysis : Use high-resolution MS to identify side products (e.g., over-alkylated amines) .

- Reproducibility checks : Replicate methods with strict control of humidity (amines are hygroscopic) .

- Cross-validate catalysts : Compare NaBH4 vs. BDMS (borane-dimethyl sulfide) for reductive amination efficiency .

Q. Advanced: What methodologies are employed to study metabolic pathways of this compound in vivo?

Answer:

- Stable isotope labeling : Use deuterated analogs to track metabolites in rodent models .

- Microsomal assays : Incubate with liver microsomes + NADPH to identify oxidative metabolites (e.g., N-oxides) .

- Data processing : Integrate metabolomics data with software like TraceFinder 3.0 for peak alignment .

特性

IUPAC Name |

N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9(6-10)8-4-3-5-11-7-8/h3-5,7,9H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQPPVGTDBKQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397560 | |

| Record name | (2-Amino-1-(3-pyridyl)ethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638220-38-9 | |

| Record name | (2-Amino-1-(3-pyridyl)ethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。